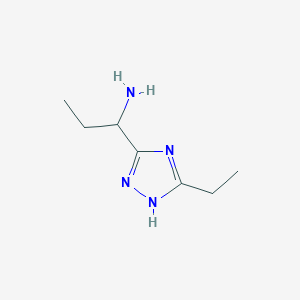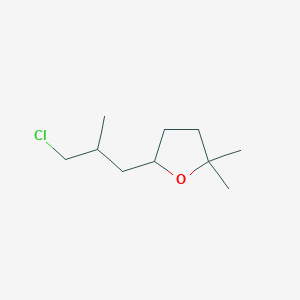
1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the 5-position of the triazole ring and a propan-1-amine group attached to the 1-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of amidines with carboxylic acids, followed by cyclization with hydrazines . Another approach includes the intramolecular cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . These methods often require specific reaction conditions such as microwave irradiation to enhance the reaction efficiency .
Chemical Reactions Analysis
1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, triazole derivatives are explored for their potential as therapeutic agents. Additionally, this compound is used in the development of new materials and catalysts in the industry .
Mechanism of Action
The mechanism of action of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. Triazoles are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine can be compared with other similar compounds, such as 1-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride and 1-ethyl-1H-1,2,4-triazol-5-amine . These compounds share the triazole core structure but differ in their substituents, which can influence their chemical properties and biological activities.
Properties
Molecular Formula |
C7H14N4 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C7H14N4/c1-3-5(8)7-9-6(4-2)10-11-7/h5H,3-4,8H2,1-2H3,(H,9,10,11) |
InChI Key |
JEEGDTHCMXWLRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NN1)C(CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13191436.png)
![5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13191441.png)


![6-Methyl-7-azabicyclo[4.2.0]octane](/img/structure/B13191447.png)
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one](/img/structure/B13191449.png)
![5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13191454.png)



![tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate](/img/structure/B13191506.png)



